(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that features a pyrazine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the pyrazin-2-yloxy intermediate, which is then reacted with piperidin-1-yl and pyridin-4-yl groups under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but docking studies suggest that it may interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
(4-(Pyrazin-2-carbonyl)piperazin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a carbonyl group instead of an oxy group.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridinone ring.
Uniqueness
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone is unique due to its specific combination of pyrazine, piperidine, and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(12-1-5-16-6-2-12)19-9-3-13(4-10-19)21-14-11-17-7-8-18-14/h1-2,5-8,11,13H,3-4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWBUUCJSWUQAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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